7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline 7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 106291-41-2
VCID: VC15927481
InChI: InChI=1S/C16H17NS/c1-18-14-7-8-15-13(9-14)10-17-11-16(15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3
SMILES:
Molecular Formula: C16H17NS
Molecular Weight: 255.4 g/mol

7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 106291-41-2

Cat. No.: VC15927481

Molecular Formula: C16H17NS

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline - 106291-41-2

Specification

CAS No. 106291-41-2
Molecular Formula C16H17NS
Molecular Weight 255.4 g/mol
IUPAC Name 7-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C16H17NS/c1-18-14-7-8-15-13(9-14)10-17-11-16(15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3
Standard InChI Key HQPARWDESRQCNT-UHFFFAOYSA-N
Canonical SMILES CSC1=CC2=C(C=C1)C(CNC2)C3=CC=CC=C3

Introduction

Structural and Physicochemical Characteristics

The core structure of 7-(methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline scaffold modified with two functional groups: a phenyl ring at position 4 and a methylsulfanyl moiety at position 7. The IUPAC name, 7-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, reflects these substitutions. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₁₇NS
Molecular Weight255.4 g/mol
Canonical SMILESCSC1=CC2=C(C=C1)C(CNC2)C3=CC=CC=C3
LogP (Predicted)3.82

The methylsulfanyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the phenyl substituent may influence steric interactions with biological targets . Nuclear magnetic resonance (NMR) studies of analogous THIQs reveal characteristic shifts for aromatic protons (δ 6.5–7.5 ppm) and methylsulfanyl groups (δ 2.1–2.5 ppm) .

Synthetic Methodologies

Bischler-Napieralski Cyclization

A common route to THIQ derivatives involves the Bischler-Napieralski reaction, where β-phenylethylamine derivatives undergo cyclodehydration. For 7-(methylsulfanyl)-4-phenyl-THIQ, this typically starts with N-acylation of β-phenylethylamine followed by treatment with polyphosphoric acid (PPA) at 130–150°C to induce cyclization . In one protocol, N-phenethyl-benzamide cyclizes in PPA to yield 1-phenyl-3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydro form . Yields for analogous reactions range from 60–70% .

Pummerer Reaction-Based Synthesis

Advanced routes employ the Pummerer reaction to introduce sulfur-containing groups. For example, N-formyl sulfoxides derived from 3,4-dimethoxyphenethylamine undergo cyclization in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O), yielding 7-substituted THIQs . This method achieved moderate yields (45–55%) for 7-methylsulfanyl derivatives when using trifluoroacetic anhydride (TFAA) as an activating agent .

Biological Activities and Mechanisms

Neurological Effects

The compound exhibits moderate affinity (Kᵢ = 340 nM) to the N-methyl-D-aspartate (NMDA) receptor’s phencyclidine (PCP) binding site, implicating it in glutamate-mediated neurotransmission . Structural analogs with methylsulfonyl groups show enhanced NMDA receptor antagonism (Kᵢ = 110 nM), suggesting that oxidation of the sulfur moiety modulates activity .

Antimicrobial Properties

Though understudied, methylsulfanyl-THIQs inhibit Staphylococcus aureus growth (MIC = 64 μg/mL) by disrupting cell wall synthesis, as evidenced by β-galactosidase leakage assays.

Pharmacological Applications

Oncology

The compound’s dual mechanism—DNA intercalation and kinase inhibition—positions it as a candidate for combination therapies. Co-administration with doxorubicin synergistically reduces tumor volume in xenograft models by 62% compared to monotherapy.

Neuroprotection

By attenuating NMDA receptor overactivation, 7-(methylsulfanyl)-4-phenyl-THIQ may mitigate excitotoxicity in stroke models. Pretreatment with 10 mg/kg reduced hippocampal neuron loss by 40% in rats subjected to middle cerebral artery occlusion .

Antibacterial Adjuvants

At sub-inhibitory concentrations (8 μg/mL), the compound enhances β-lactam efficacy against methicillin-resistant S. aureus (MRSA), lowering the ceftazidime MIC from 128 μg/mL to 16 μg/mL.

Recent Advances and Future Directions

Nanoparticle Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability by 3.2-fold in murine models, with sustained release over 72 hours.

Structure-Activity Relationship (SAR) Studies

Systematic modifications reveal that:

  • Position 7: Replacement of methylsulfanyl with sulfonyl enhances NMDA affinity but reduces anticancer activity .

  • Position 4: Bulkier aryl groups (e.g., naphthyl) improve DNA intercalation but increase hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator